

lithium isobutyrate CAS number and chemical properties

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Compound of Interest

Compound Name: *Lithium isobutyrate*

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An In-depth Technical Guide to **Lithium Isobutyrate** (CAS: 25179-23-1)

Introduction

Lithium isobutyrate (CAS No. 25179-23-1) is the lithium salt of isobutyric acid. As an organic lithium salt, it represents a class of compounds with distinct properties compared to their inorganic counterparts, such as lithium carbonate or lithium chloride. While utilized as a biochemical reagent in specialized fields like proteomics research, its true potential may lie in the pharmaceutical and material science sectors.[1] The rationale for investigating organic salts like **lithium isobutyrate** in drug development stems from the hypothesis that the organic anion can modulate the pharmacokinetic properties—such as solubility, bioavailability, and dissolution rate—potentially widening the notoriously narrow therapeutic window of traditional lithium-based therapies.[2] This guide provides a comprehensive technical overview of **lithium isobutyrate**, from its fundamental chemical properties and synthesis to its analytical characterization, safe handling, and potential applications, designed for researchers and drug development professionals.

Part I: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are the bedrock of any scientific investigation. **Lithium isobutyrate** is a white, solid compound under standard conditions.[3] Below is a consolidation of its key identifiers and properties.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	25179-23-1	[1][4][5][6]
Molecular Formula	C ₄ H ₇ LiO ₂	[1][3][4][6]
Molecular Weight	94.04 g/mol	[1][4][6]
IUPAC Name	lithium;2-methylpropanoate	[4][6][7]
Synonyms	Lithium 2-methylpropanoate, Isobutyric acid lithium salt	[4][5][6]
Appearance	White powder or lump	[3][4]
Melting Point	Not Applicable (Decomposes)	[4]
Boiling Point	Not Applicable	[4]
Solubility	Data in common solvents is not readily available. As a lithium salt of a short-chain carboxylic acid, it is expected to have moderate to good solubility in polar protic solvents like water and methanol, and limited solubility in non-polar organic solvents.	[4]
InChI	InChI=1S/C ₄ H ₈ O ₂ .Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1	[4][5]
SMILES	[Li+].CC(C)C(=O)[O-]	[3][4][6]

Chemical Structure

The structure of **lithium isobutyrate** consists of a lithium cation (Li⁺) ionically bonded to the isobutyrate anion. The negative charge on the anion is delocalized across the two oxygen atoms of the carboxylate group.

Caption: Ionic structure of **lithium isobutyrate**.

Part II: Synthesis and Purification

Principle of Synthesis: Acid-Base Neutralization

The most direct and reliable method for synthesizing **lithium isobutyrate** is a straightforward acid-base neutralization reaction. This process involves reacting isobutyric acid, a weak acid, with a strong lithium base, typically lithium hydroxide (LiOH). The causality of this choice is clear: the reaction is thermodynamically favorable, proceeding to completion and forming the salt and water as the sole byproduct, which simplifies purification.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of **lithium isobutyrate** on a laboratory scale.

1. Reagents and Equipment:

- Isobutyric acid ($\geq 99\%$)
- Lithium hydroxide monohydrate ($\text{LiOH} \cdot \text{H}_2\text{O}$) ($\geq 98\%$)
- Methanol (ACS grade)
- Diethyl ether (anhydrous)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum oven

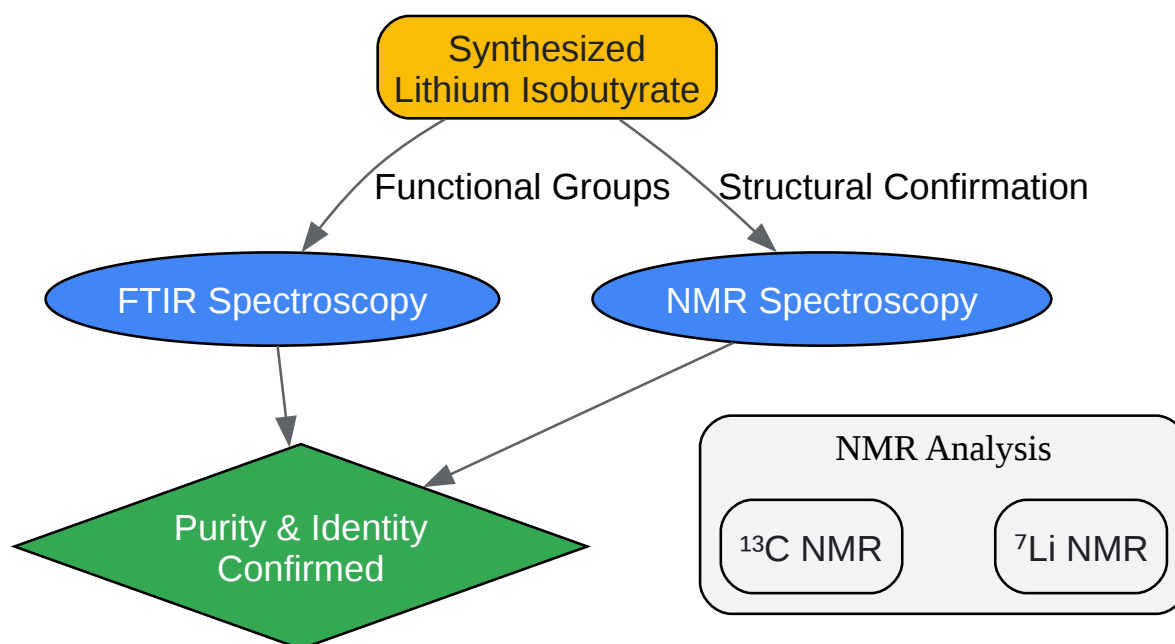
2. Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask, dissolve 1.0 equivalent of lithium hydroxide monohydrate in a minimal amount of methanol with stirring. Methanol is selected for its ability to readily dissolve the lithium hydroxide reactant.
- **Reaction:** Slowly add 1.0 equivalent of isobutyric acid to the stirring LiOH solution. The addition should be done dropwise to control the exothermic reaction. The reaction is complete when the solution becomes clear and the pH is neutral.
- **Solvent Removal:** Remove the methanol and the water byproduct under reduced pressure using a rotary evaporator. This step drives the equilibrium towards the product and isolates the crude salt.
- **Precipitation & Washing:** To the resulting solid or viscous oil, add a sufficient volume of anhydrous diethyl ether and stir vigorously. **Lithium isobutyrate** is insoluble in diethyl ether, which acts as an anti-solvent to precipitate the pure product while leaving behind more non-polar impurities.
- **Filtration:** Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold diethyl ether to remove any residual soluble impurities.
- **Drying:** Dry the purified **lithium isobutyrate** in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent. The final product should be a fine, white, free-flowing powder.

Part III: Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the compound. This is a self-validating system; each analytical technique provides complementary information that, when combined, offers a complete profile of the synthesized material.

Overall Analytical Workflow



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Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise Insight: Choosing the Right Nucleus (^6Li vs. ^7Li) Lithium has two NMR-active isotopes: ^6Li and ^7Li .^[8]

- ^7Li NMR: is the preferred choice for routine analysis. Its high natural abundance (~92.5%) and sensitivity allow for rapid data acquisition.^[8] However, as a quadrupolar nucleus (spin 3/2), its signals are often broader, especially in asymmetric chemical environments.^[8]
- ^6Li NMR: has a very small quadrupole moment and a spin of 1, resulting in significantly sharper lines.^{[8][9]} This sharpness can be invaluable for resolving subtle differences in lithium's coordination sphere or observing scalar couplings. Its major drawback is very low natural abundance (~7.5%) and lower intrinsic sensitivity, often necessitating isotopic enrichment or longer experiment times.^[8]

For standard identity confirmation, ^7Li NMR is sufficient. For detailed studies on aggregation or complexation, ^6Li NMR would be the superior, albeit more resource-intensive, choice.

Protocol: ^{13}C and ^7Li NMR Analysis

- **Sample Preparation:** Accurately weigh ~10-20 mg of the dried **lithium isobutyrate** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in a 5 mm NMR tube.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. Three distinct signals are expected:
 - ~180-185 ppm: Carboxylate carbon (C=O).
 - ~35-40 ppm: Methine carbon ($-\text{CH}$).
 - ~18-22 ppm: Two equivalent methyl carbons ($-\text{CH}_3$).
- **^7Li NMR Acquisition:** Using the same sample, acquire a ^7Li NMR spectrum. A single resonance is expected, typically near 0 ppm relative to a LiCl standard. The chemical shift and linewidth can provide information about the solvent environment and ionic character.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the functional groups present in the molecule.

Protocol: FTIR Analysis (ATR)

- **Background:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.
- **Sample Analysis:** Place a small amount of the dry **lithium isobutyrate** powder onto the crystal and apply pressure to ensure good contact.
- **Data Interpretation:** The resulting spectrum should confirm the synthesis by showing:
 - Absence of a broad O-H stretch from the carboxylic acid starting material (typically $\sim 2500\text{-}3300\text{ cm}^{-1}$).

- Presence of a strong, sharp asymmetric carboxylate stretch (COO^-) around 1550-1610 cm^{-1} .
- Presence of a symmetric carboxylate stretch (COO^-) around 1400-1450 cm^{-1} .

Part IV: Handling, Safety, and Storage

While many organolithium reagents (like n-butyllithium) are pyrophoric, **lithium isobutyrate**, as a salt, is significantly more stable.^[10] However, adherence to proper laboratory safety protocols is non-negotiable.

- **Safety Profile:** The product is not classified as hazardous at its given concentration according to available Safety Data Sheets (SDS).^[11] It is not known to contain substances hazardous to the environment.^[11]
- **Personal Protective Equipment (PPE):** Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.^{[11][12]}
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.^[11]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[11] For applications requiring anhydrous conditions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent water absorption.^[13]

Part V: Applications and Future Directions

The applications of **lithium isobutyrate** are still emerging, with current use primarily as a specialized biochemical reagent.^[1] However, its structure suggests significant potential in more advanced fields.

1. **Drug Development and Therapeutics:** The primary interest in organic lithium salts is their potential to create superior drug products. Lithium is a well-established treatment for bipolar disorder, but its use is complicated by a narrow therapeutic index.^[2] By replacing inorganic anions with organic ones like isobutyrate, it may be possible to develop new lithium-based drugs with improved solubility and bioavailability, potentially leading to more stable dosing and a better safety profile.^[2]

2. Material Science: While not a direct application of **lithium isobutyrate** itself, related compounds are being explored in materials science. For instance, ethyl isobutyrate has been used as a synthetic medium for the liquid-phase synthesis of Li_3PS_4 solid electrolytes for next-generation lithium-ion batteries.[14][15] This highlights the utility of the isobutyrate moiety in the broader field of lithium-ion technology and could inspire future research into the role of **lithium isobutyrate** as a precursor or additive.

3. Organic Synthesis: As a lithium carboxylate, it can serve as a nucleophile or a base in specific organic transformations, although it is less common than other lithium reagents.

Conclusion

Lithium isobutyrate is a well-defined chemical compound with straightforward synthesis and characterization pathways. While its current applications are niche, its identity as an organic lithium salt positions it as a compound of interest for pharmaceutical development, where modifying the properties of lithium therapeutics remains a significant goal. The technical information and protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the full potential of this versatile molecule.

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